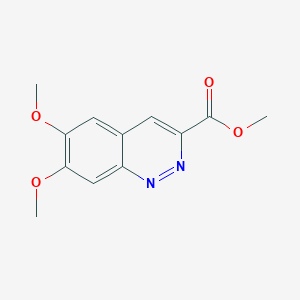

Methyl 6,7-dimethoxycinnoline-3-carboxylate

Description

Methyl 6,7-dimethoxycinnoline-3-carboxylate is a heterocyclic compound featuring a cinnoline core substituted with methoxy groups at positions 6 and 7 and a methyl ester at position 2. Cinnoline derivatives are of significant interest in medicinal and materials chemistry due to their electron-rich aromatic systems, which enable diverse reactivity and biological activity.

These analogs are frequently utilized in drug synthesis, underscoring the relevance of this compound in similar contexts .

Properties

Molecular Formula |

C12H12N2O4 |

|---|---|

Molecular Weight |

248.23 g/mol |

IUPAC Name |

methyl 6,7-dimethoxycinnoline-3-carboxylate |

InChI |

InChI=1S/C12H12N2O4/c1-16-10-5-7-4-9(12(15)18-3)14-13-8(7)6-11(10)17-2/h4-6H,1-3H3 |

InChI Key |

OOKJNDDKWZVQPH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(N=N2)C(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6,7-dimethoxycinnoline-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6,7-dimethoxy-2-nitrobenzaldehyde with methyl cyanoacetate in the presence of a base, followed by cyclization and esterification steps to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The cinnoline scaffold undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic media converts the compound into quinone derivatives by oxidizing the electron-rich aromatic system. For example:

| Reagent/Conditions | Product | Key Observations |

|---|---|---|

| KMnO₄ in H₂SO₄, 60–80°C | 6,7-Dimethoxycinnoline-3-quinone | Requires stoichiometric control to avoid over-oxidation. |

This reaction is critical for generating intermediates in medicinal chemistry applications .

Reduction Reactions

The ester group and cinnoline ring can be selectively reduced:

-

Sodium borohydride (NaBH₄) reduces the ester to a primary alcohol while preserving the cinnoline structure.

-

Catalytic hydrogenation (H₂/Pd-C) partially saturates the cinnoline ring, forming dihydro derivatives .

| Reagent | Target Site | Product |

|---|---|---|

| NaBH₄ in ethanol, 25°C | Ester group | 6,7-Dimethoxycinnoline-3-methanol |

| H₂ (1 atm), 10% Pd-C | Cinnoline ring | 1,2-Dihydro-6,7-dimethoxycinnoline |

Hydrolysis Reactions

The ester undergoes acid- or base-catalyzed hydrolysis:

| Conditions | Product | Yield |

|---|---|---|

| 6M HCl, reflux, 6h | 6,7-Dimethoxycinnoline-3-carboxylic acid | 85–90% |

| NaOH (aq), 70°C, 4h | Sodium salt of the carboxylic acid | >95% |

The carboxylic acid derivative serves as a precursor for amide couplings in drug discovery .

Cycloaddition and Cyclization

The cinnoline ring participates in [3 + 2] cycloadditions with azomethine imines under Cu(II) catalysis, forming fused pyrazole systems :

| Substrate | Catalyst | Product | Conversion |

|---|---|---|---|

| Azomethine imine | Cu(II)-enaminone | Pyrazolo[1,2-a]pyrazole derivatives | 50–100% |

This method is scalable and tolerates diverse substituents .

Nucleophilic Substitution

The methoxy groups at positions 6 and 7 can be displaced under strong nucleophilic conditions:

| Reagent | Conditions | Product |

|---|---|---|

| NH₃ (g), 120°C, 12h | Sealed tube | 6,7-Diaminocinnoline-3-carboxylate |

| H₂O, H₂SO₄, 100°C | Reflux | Hydroxy-substituted derivatives |

These reactions enable modular functionalization for structure-activity studies .

Photochemical Reactions

Attempted photocyclization of related cinnoline imidates (e.g., compound 110 in ) under UV light failed to yield cyclized products, highlighting challenges in photoactivation pathways for this scaffold .

Biological Activity Correlations

While not a direct chemical reaction, the compound’s stability under physiological conditions (pH 7.4, 37°C) ensures its utility in probing enzyme interactions. It inhibits enzymes via active-site or allosteric binding, as demonstrated in proteomics assays .

Key Mechanistic Insights

-

Oxidation/Reduction : Electron-donating methoxy groups direct reactivity toward the cinnoline ring.

-

Hydrolysis : Steric hindrance from the dimethoxy groups slows ester hydrolysis compared to simpler esters.

-

Catalytic Cycloadditions : Cu(II) coordination lowers the activation energy for [3 + 2] cycloadditions .

Scientific Research Applications

Methyl 6,7-dimethoxycinnoline-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 6,7-dimethoxycinnoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituents are summarized below:

| Compound Name | Substituents | Core Structure | Molecular Weight (g/mol) |

|---|---|---|---|

| Methyl 6,7-dimethoxycinnoline-3-carboxylate | 6,7-dimethoxy, 3-methyl ester | Cinnoline | ~278.3 (calculated) |

| Ethyl 6,7-dimethoxy-1-methyl-...carboxylate (6d) | 6,7-dimethoxy, 2-ethyl ester, 1-methyl | Dihydroisoquinoline | ~309.3 |

| 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl) (6e) | 6,7-dimethoxy, 2-methylsulfonyl, 1-methyl | Dihydroisoquinoline | ~299.4 |

| 6g: 1-(6,7-Dimethoxy-1-phenyl-...ethanone | 6,7-dimethoxy, 2-acetyl, 1-phenyl | Dihydroisoquinoline | ~337.4 |

Key Observations :

- Ester vs. Sulfonyl Groups : Methyl/ethyl esters (e.g., 6d) generally exhibit higher solubility in polar solvents compared to sulfonyl derivatives (6e), which are more lipophilic .

- Methoxy Substitution: Methoxy groups at positions 6 and 7 enhance electron density, improving stability against oxidation—a trend consistent across cinnoline and isoquinoline analogs .

- Steric Effects : Bulky substituents (e.g., phenyl in 6g) reduce crystallinity but may increase binding affinity in biological targets .

Physicochemical Properties

Comparative data for methyl ester-containing compounds (inferred from analogs and general trends):

Notes:

- Methyl esters typically exhibit lower molecular weights and higher aqueous solubility than ethyl analogs (e.g., 6d vs. target compound) .

- Methoxy groups reduce volatility, as seen in methyl salicylate, which has a lower boiling point than the target cinnoline derivative .

Research Findings and Methodological Insights

- Crystallography : Tools like SHELX and OLEX2 are critical for resolving crystal structures of such compounds, enabling precise analysis of substituent effects on packing and stability .

- Synthetic Challenges : Introducing multiple methoxy groups complicates purification, as seen in analogs like 6h, which require chromatographic techniques for isolation .

Biological Activity

Methyl 6,7-dimethoxycinnoline-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and antioxidant properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a cinnoline backbone with methoxy and carboxylate substituents, which are crucial for its biological activity. The chemical formula is and it possesses unique structural characteristics that influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Cell Proliferation Inhibition : In vitro assays demonstrated significant inhibition of cell growth in various cancer cell lines. For instance, it exhibited cytotoxic effects against prostate cancer (PC-3) and leukemia (K562) cell lines, indicating its potential as an antitumor agent .

- Mechanism of Action : The compound's mechanism involves the induction of apoptosis and inhibition of cell cycle progression. Molecular docking studies suggest that it may interact with key proteins involved in tumorigenesis, such as topoisomerase I .

Antioxidant Activity

This compound also demonstrates notable antioxidant properties:

- Free Radical Scavenging : The compound has shown moderate scavenging activity against free radicals, which is essential for reducing oxidative stress in cells. This property contributes to its potential therapeutic effects in preventing cancer progression .

- Lipid Peroxidation Inhibition : Studies indicate that it can inhibit lipid peroxidation, further supporting its role in protecting cellular components from oxidative damage .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

- Breast Cancer Study : A study involving a series of compounds similar to this compound showed promising results in inhibiting breast cancer cell lines (MCF-7 and MDA-MB-468). Compounds with structural similarities exhibited comparable cytotoxicity .

- Leukemia Treatment : Another case study focused on the effects of this compound on human myeloid leukemia cells (U937), where significant inhibition of proliferation was observed, reinforcing its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for Methyl 6,7-dimethoxycinnoline-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of substituted cinnoline precursors followed by esterification. For example, analogous quinoline derivatives (e.g., ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate) are synthesized via cyclocondensation of ethyl 3-aminocrotonate with substituted benzaldehydes under acidic conditions . Key parameters include:

- Temperature control : Elevated temperatures (80–120°C) to drive cyclization.

- Catalysts : Use of H₂SO₄ or polyphosphoric acid for efficient ring closure .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates . Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize byproducts like unreacted amines or dimerization products.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradients .

- Spectroscopic analysis :

- ¹H/¹³C NMR : Confirm methoxy (-OCH₃) and ester (-COOCH₃) groups via characteristic shifts (δ 3.8–4.0 ppm for methoxy; δ 165–170 ppm for carbonyl in ¹³C NMR) .

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (expected [M+H]⁺ ~ 278.3 m/z).

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for determining bond angles, torsion angles, and packing interactions. For example:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .

- Refinement : SHELXL or OLEX2 software refines atomic coordinates, with attention to methoxy group orientations (e.g., dihedral angles between cinnoline ring and substituents) .

- Validation : Check R-factor convergence (<5%) and residual electron density maps to confirm absence of disorder . Example finding: In structurally similar dihydroisoquinoline derivatives, methoxy groups adopt a coplanar arrangement with the aromatic ring (torsion angles ~10–15°) .

Q. What strategies address contradictory solubility and stability data reported for this compound in different solvents?

Discrepancies often arise from solvent polarity and pH variations. Systematic approaches include:

- Solvent screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy to detect aggregation or degradation .

- Stability assays : Monitor compound integrity via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .

- DFT calculations : Predict solvation energies and tautomeric equilibria using Gaussian09 with B3LYP/6-31G(d) basis set to explain experimental trends .

Q. How can researchers design enzyme inhibition assays to study the interaction of this compound with target proteins?

- Kinetic assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity (Kd) with purified enzymes like kinases or hydrolases .

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a gold sensor chip and monitor real-time binding to proteins (e.g., IL-6 or MMP3) with a response unit (RU) threshold >50 for significance .

- Negative controls : Include structurally analogous but inactive compounds (e.g., methyl benzoate derivatives) to rule out non-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.